molecular formula C16H26ClNO3 B1397618 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-49-4

4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1397618
M. Wt: 315.83 g/mol
InChI Key: TUDNUYFLXDPAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the CAS number 1220032-49-4 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride is C16H26ClNO3. It has an average mass of 315.836 Da and a monoisotopic mass of 315.160126 Da .

Scientific Research Applications

  • Cytotoxic and Anticancer Agents :

    • A novel class of cytotoxic and anticancer agents was identified in the form of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, demonstrating significant cytotoxicity toward various cells and human tumors. This class, including similar piperidine derivatives, shows potential for development as anticancer agents (Dimmock et al., 1998).
  • Antioxidants for Polypropylene Copolymers :

    • Piperidine derivatives were synthesized and tested as antioxidants in polypropylene copolymer, indicating the compound's utility in enhancing the thermal stability of polymers (Desai et al., 2004).
  • Antimicrobial Activities :

    • Compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized using piperidine, showed antimicrobial properties, highlighting the potential use of similar piperidine derivatives in antimicrobial applications (Kariyappa et al., 2016).
  • Anti-acetylcholinesterase Activity :

    • Piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, showing significant potential in the treatment of conditions like dementia (Sugimoto et al., 1990).
  • Synthesis of CCR5 Antagonists :

    • A novel non-peptide CCR5 antagonist was synthesized using a piperidine derivative, indicating its application in the development of therapeutic agents (Bi, 2015).
  • Crystal Structure Analysis :

    • The crystal and molecular structures of various piperidine derivatives, including 4-carboxypiperidinium chloride, have been determined, underscoring its relevance in crystallography and molecular structure studies (Szafran et al., 2007).
  • Synthesis of σ Ligands :

    • Piperidine derivatives were synthesized and studied as σ ligands, highlighting their importance in neuropharmacology and the development of central nervous system agents (Tacke et al., 2003).
  • Synthesis of Bioactive Heterocycle :

    • Piperidine-based compounds have been synthesized for their bioactive properties, such as antimicrobial activities, demonstrating the compound's role in the development of new therapeutic agents (Thimmegowda et al., 2009).

properties

IUPAC Name

4-[2-[(3,5-dimethoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-18-15-9-14(10-16(11-15)19-2)12-20-8-5-13-3-6-17-7-4-13;/h9-11,13,17H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDNUYFLXDPAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCCC2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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